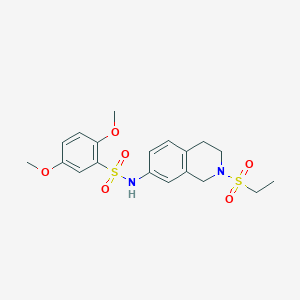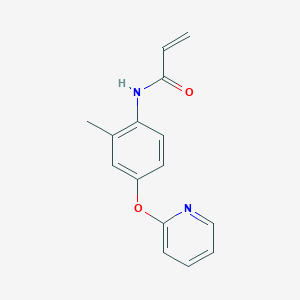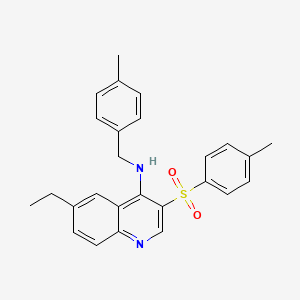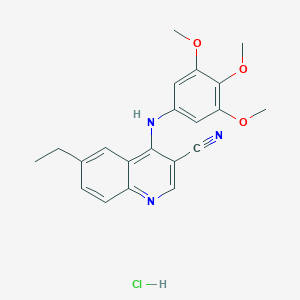
N-(2-(éthylsulfonyl)-1,2,3,4-tétrahydroisoquinoléin-7-yl)-2,5-diméthoxybenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide" is a derivative of sulfonamide, which is a functional group commonly found in various pharmacologically active molecules. Sulfonamides are known for their diverse biological activities, including vasodilatory properties as seen in the N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives . These compounds have been synthesized from 5-isoquinolinesulfonic acid and have shown significant vasodilatory action in vivo .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of an amine with sulfonyl chloride in the presence of a base, as demonstrated in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . This parent molecule can then be further modified by reacting with various alkyl or aralkyl halides to produce a series of new derivatives . Such synthetic routes are crucial for the development of novel therapeutic agents, as seen in the study of compounds for Alzheimer’s disease treatment .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . The crystal structures of related N-aryl-2,5-dimethoxybenzenesulfonamides have been described, revealing different supramolecular architectures mediated by weak interactions like C-H...O, C-H...Cl, and π-π stacking . These interactions are critical in determining the molecular conformation and stability of the compounds .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including alkylation, which can enhance their biological activity . The reactivity of these compounds is influenced by the nature of the substituents on the aromatic rings, which can affect the potency and selectivity of the molecules towards biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of dimethoxy groups and the ethylsulfonyl moiety in the compound of interest suggests potential modifications in these properties. The pharmacological activities, such as vasodilatory and antihypertensive effects, are also influenced by these structural features . Additionally, the lipophilicity and size of substituents can correlate with cytotoxicity and DNA binding strength, which are important for antitumor activity .
Applications De Recherche Scientifique
Catalyse Avancée
Les nanoparticules à base de silice, y compris les nanoparticules de silice fonctionnalisées, ont gagné une attention considérable en raison de leurs caractéristiques physico-chimiques uniques. Ces propriétés les rendent adaptées aux applications catalytiques. La modification de surface des nanoparticules de silice joue un rôle crucial dans l'amélioration de leur activité catalytique. Les chercheurs ont exploré l'utilisation de ces nanoparticules comme catalyseurs dans les transformations organiques, les réactions d'oxydation et d'autres processus chimiques .
Administration de Médicaments
La conception de systèmes d'administration de médicaments efficaces est essentielle pour une thérapie ciblée. Les nanoparticules à base de silice peuvent servir de vecteurs pour les molécules médicamenteuses. En fonctionnalisant la surface de la silice, les chercheurs peuvent contrôler la cinétique de libération des médicaments, améliorer la biodisponibilité et améliorer la captation cellulaire. Le composé pourrait potentiellement être incorporé dans des plateformes d'administration de médicaments pour des applications spécifiques .
Applications Biomédicales
Dans le domaine de la biomédecine, les nanoparticules de silice trouvent des applications dans l'imagerie, le diagnostic et la thérapie. Leur biocompatibilité et leurs propriétés de surface réglables permettent une administration ciblée de médicaments, une photothérapie thermique et une bio-imagerie. Les chercheurs ont exploré l'utilisation de nanomatériaux à base de silice pour le traitement du cancer, la cicatrisation des plaies et la régénération tissulaire .
Assainissement de l'Environnement
Les nanoparticules de silice peuvent jouer un rôle dans la dépollution environnementale. Les surfaces de silice fonctionnalisées peuvent adsorber les métaux lourds, les polluants organiques et les colorants à partir de l'eau contaminée. Les chercheurs ont étudié leur potentiel dans le traitement des eaux usées, la restauration des sols et la purification de l'air. Le composé peut contribuer à ces efforts .
Matériaux Photoluminescents
Les nanoparticules à base de silice peuvent présenter une photoluminescence lorsqu'elles sont dopées avec des composés appropriés. Ces matériaux trouvent des applications dans l'optoélectronique, les capteurs et l'imagerie. En contrôlant la chimie de surface, les chercheurs peuvent adapter les propriétés d'émission. Le groupe sulfonamide du composé pourrait être pertinent dans ce contexte .
Nanocomposites et Matériaux Structuraux
Les nanoparticules de silice peuvent renforcer les polymères, les céramiques et les matériaux cimentaires. Leur incorporation améliore les propriétés mécaniques, telles que la résistance et la ténacité. Les chercheurs ont exploré l'utilisation de nanocomposites à base de silice dans les matériaux de construction, les revêtements et les composants structuraux .
Mécanisme D'action
Target of Action
The primary targets of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide are currently unknown . The compound’s interaction with its targets could potentially influence various biochemical pathways and cellular processes.
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is plausible that the compound could influence a variety of pathways, leading to downstream effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide . These factors could include temperature, pH, and the presence of other molecules, among others. Understanding these influences is crucial for predicting the compound’s behavior in different contexts.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is hypothesized that this compound may interact with various enzymes and proteins, potentially influencing their function and playing a role in various biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have varying effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of this compound may vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-10-9-14-5-6-16(11-15(14)13-21)20-29(24,25)19-12-17(26-2)7-8-18(19)27-3/h5-8,11-12,20H,4,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFNFKYFDKEQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)
![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)
![N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2548248.png)
![4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2548249.png)

![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)
